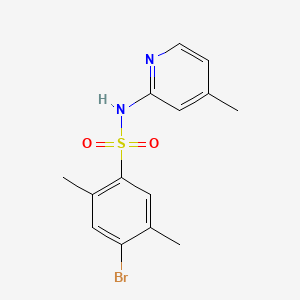
4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug and has been shown to have promising results in preclinical and clinical trials.
Mecanismo De Acción
4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. Raf-1 and B-Raf are involved in the MAPK/ERK signaling pathway, which is important for cell proliferation and survival. By inhibiting these kinases, 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 can disrupt this pathway and inhibit tumor growth. VEGFR-2 is involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 can inhibit angiogenesis and limit tumor growth.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of various types of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis. In clinical trials, it has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It has been extensively studied and has a well-defined mechanism of action. However, there are also limitations to using 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 in lab experiments. It is a potent inhibitor of several kinases, which can make it difficult to determine the specific effects of inhibiting each kinase. Additionally, it has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006. One potential direction is the development of combination therapies that use 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 in conjunction with other drugs to improve efficacy and reduce toxicity. Another direction is the study of the role of 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 in other types of cancer, such as lung cancer and breast cancer. Additionally, there is potential for the development of new analogs of 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 with improved potency and selectivity. Finally, the use of 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 in combination with immunotherapy is an area of active research, with the potential to improve outcomes in cancer patients.
Métodos De Síntesis
The synthesis of 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 involves several steps, starting with the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinecarboxamide. This intermediate is then treated with sodium hydroxide to produce the final product, 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006. The yield of this process is typically around 40-50%.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. In preclinical studies, 4-bromo-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide 43-9006 has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In clinical trials, it has been shown to have promising results in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-9-4-5-16-14(6-9)17-20(18,19)13-8-10(2)12(15)7-11(13)3/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGZUULODDBSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


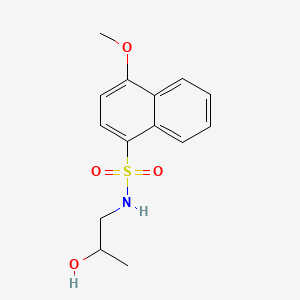
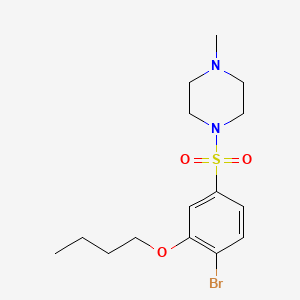
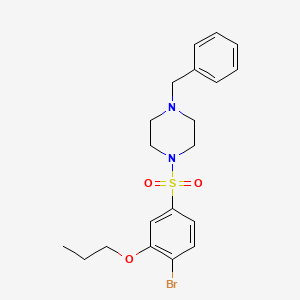

![2,5-dichloro-4-ethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604761.png)
![2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B604762.png)
![1-{5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine](/img/structure/B604763.png)
![1-(3-hydroxy-1-benzothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B604764.png)
![Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B604766.png)

![N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide](/img/structure/B604768.png)
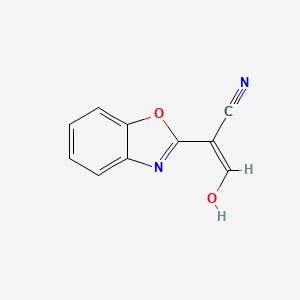
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)